Solabegron Ethylene D4
Description
Solabegron is a selective β3-adrenoceptor (β3-AR) agonist under clinical development for the treatment of overactive bladder (OAB) and irritable bowel syndrome (IBS) . Preclinical and clinical studies highlight its potent agonism of β3-AR, a receptor that mediates smooth muscle relaxation in the bladder and gastrointestinal tract. Solabegron has been tested in over 800 subjects in twice-daily formulations, demonstrating preliminary efficacy and tolerability in OAB . A modified-release, once-daily formulation is currently under evaluation in Phase 2b trials (NCT03594058, NCT03475706) to optimize dosing convenience . Unlike mirabegron, the only FDA-approved β3-AR agonist for OAB, solabegron’s development pathway includes IBS, though its effects on energy expenditure (EE) or brown adipose tissue (BAT) metabolism remain unstudied .
Properties
CAS No. |
1250986-04-9 |
|---|---|
Molecular Formula |
C₂₃H₁₉D₄ClN₂O₃ |
Molecular Weight |
414.92 |
Synonyms |
3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid |
Origin of Product |
United States |
Preparation Methods
The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the Solabegron molecule. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and biphenyl derivatives.
Deuteration: Deuterium atoms are introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Coupling Reactions: The deuterated intermediates are then coupled using standard organic synthesis techniques, such as amide bond formation and reductive amination
Chemical Reactions Analysis
Solabegron Ethylene D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Solabegron Ethylene D4 has several scientific research applications, including:
Biology: It is employed in biological studies to investigate the pharmacokinetics and metabolism of Solabegron in biological systems.
Mechanism of Action
Solabegron Ethylene D4, like Solabegron, acts as a selective agonist for the β3 adrenergic receptor. The mechanism of action involves the following steps:
Receptor Binding: this compound binds to the β3 adrenergic receptor on the surface of target cells.
Activation of Adenylate Cyclase: The binding activates adenylate cyclase through the action of G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Physiological Effects: The elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bladder, thereby alleviating symptoms of overactive bladder.
Comparison with Similar Compounds
Table 1: β3-AR Selectivity and Intrinsic Activity of β3-AR Agonists
- Key Findings :
cAMP Pathway Activation and Desensitization
Table 2: cAMP Accumulation Efficacy (Relative to Isoprenaline)
- Key Findings: Solabegron demonstrates moderate cAMP stimulation (70% of isoprenaline), outperforming SR 59,230 but lagging behind CL 316,243 .
Table 3: Clinical Status and Therapeutic Indications
- Key Findings: Mirabegron remains the only approved β3-AR agonist, with proven BAT activation via increased glucose uptake (measured by 18F-FDG PET/CT) . However, its Phase 2 trial results (2019) remain unpublished, limiting comparative analysis .
Q & A
Q. How can researchers structure a hypothesis-driven investigation on Solabegron Ethylene D4’s mechanism of action?
- Methodological Answer : Formulate a null hypothesis (e.g., “Solabegron Ethylene D4 does not alter β3-AR signaling in low-density models”). Use siRNA knockdown or β3-AR antagonists to test specificity. Integrate molecular dynamics simulations to predict deuterium’s impact on ligand-receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
